molecular formula C9H11ClFNO B13319726 5-Chloro-4-fluoro-2-propoxyaniline

5-Chloro-4-fluoro-2-propoxyaniline

Cat. No.: B13319726
M. Wt: 203.64 g/mol
InChI Key: APCWFQCYIGIQNY-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-propoxyaniline is an organic compound with the molecular formula C9H11ClFNO It is a derivative of aniline, where the aniline ring is substituted with chlorine, fluorine, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-propoxyaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction. This multi-step synthesis is used to introduce the propoxy group onto the aniline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki–Miyaura coupling is favored for its relatively stable and environmentally benign nature .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-propoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.

Scientific Research Applications

5-Chloro-4-fluoro-2-propoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-4-fluoro-2-propoxyaniline exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoroaniline: Similar structure but lacks the propoxy group.

    5-Chloro-2-fluoroaniline: Similar structure but lacks the propoxy group.

    4-Fluoro-2-propoxyaniline: Similar structure but lacks the chlorine atom.

Uniqueness

5-Chloro-4-fluoro-2-propoxyaniline is unique due to the presence of both chlorine and fluorine atoms, as well as the propoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

5-chloro-4-fluoro-2-propoxyaniline

InChI

InChI=1S/C9H11ClFNO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3

InChI Key

APCWFQCYIGIQNY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1N)Cl)F

Origin of Product

United States

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